molecular formula C10H11Cl2N3 B13972809 4,6-dichloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine

4,6-dichloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13972809
M. Wt: 244.12 g/mol
InChI Key: YXHCGZXFEATADG-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,6-dichloro-3-methylpyridine with isopropyl hydrazine in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

4,6-Dichloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dichloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
  • 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
  • 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

Uniqueness

4,6-Dichloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both chlorine atoms and an isopropyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H11Cl2N3

Molecular Weight

244.12 g/mol

IUPAC Name

4,6-dichloro-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C10H11Cl2N3/c1-5(2)15-10-9(6(3)14-15)7(11)4-8(12)13-10/h4-5H,1-3H3

InChI Key

YXHCGZXFEATADG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)Cl)Cl)C(C)C

Origin of Product

United States

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